7-Chloroquinoline-2-carboxylic acid
Overview
Description
7-Chloroquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
7-Chloroquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery .
Mode of Action
It’s worth noting that quinoline derivatives, such as chloroquine, are known to inhibit terminal glycosylation of ace2, the receptor that sars-cov and sars-cov-2 target for cell entry .
Biochemical Pathways
Quinoline and its derivatives have been reported to have a wide range of biological and pharmaceutical activities .
Result of Action
New derivatives of 7-chloroquinoline have been synthesized and evaluated for their antimicrobial, antimalarial, and anticancer activity .
Action Environment
It’s worth noting that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinoline-2-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline with carboxylic acid derivatives under specific conditions. For instance, the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions can be employed . Another method involves the use of rare-earth metal catalysts in water under reflux conditions .
Industrial Production Methods
Industrial production of this compound often utilizes scalable and efficient synthetic routes. These methods avoid the use of hazardous acids or bases and harsh reaction conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can react with carboxylic acids in the presence of coupling reagents to form amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as pyrazole amine derivatives and EDC.HCl in dichloromethane are commonly used.
Condensation Reactions: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and triethylamine (TEA) in DMF are employed.
Major Products Formed
Substitution Reactions: The major products include various substituted quinoline derivatives.
Condensation Reactions: The major products are amides formed from the reaction with carboxylic acids.
Scientific Research Applications
7-Chloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- Quinoline-4-carboxylic acid
- 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
7-Chloroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
7-chloroquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGLRGUFLQNLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234444-66-7 | |
Record name | 7-chloroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.